molecular formula C7H12N2OS B1461520 4-(Isopropoxymethyl)thiazol-2-amine CAS No. 1094359-07-5

4-(Isopropoxymethyl)thiazol-2-amine

Katalognummer: B1461520
CAS-Nummer: 1094359-07-5
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: ICBOBJMGIYNCNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Isopropoxymethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group and a propan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with an appropriate alkylating agent, such as 2-bromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the thiazole attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Isopropoxymethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: N-substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

4-(Isopropoxymethyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Isopropoxymethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Isopropoxymethyl)thiazol-2-amine
  • 4-[(Propan-2-yloxy)methyl]-1,3-oxazole-2-amine
  • 4-[(Propan-2-yloxy)methyl]-1,3-imidazole-2-amine

Comparison: this compound is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole and imidazole analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

1094359-07-5

Molekularformel

C7H12N2OS

Molekulargewicht

172.25 g/mol

IUPAC-Name

4-(propan-2-yloxymethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2OS/c1-5(2)10-3-6-4-11-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9)

InChI-Schlüssel

ICBOBJMGIYNCNZ-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CSC(=N1)N

Kanonische SMILES

CC(C)OCC1=CSC(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.